Bromo-(3-bromo-adamantan-1-yl)-acetic acid

Lipophilicity Drug Design Physicochemical Profiling

Bromo-(3-bromo-adamantan-1-yl)-acetic acid (CAS 102516-42-7), systematically named 2-bromo-2-(3-bromo-1-adamantyl)acetic acid, is a di-brominated adamantane-acetic acid derivative with the molecular formula C₁₂H₁₆Br₂O₂ and a molecular weight of 352.06 g/mol. It features bromine substituents at both the adamantane 3-position and the acetic acid α-carbon, distinguishing it from mono-brominated or non-halogenated adamantane acetic acid analogs.

Molecular Formula C12H16Br2O2
Molecular Weight 352.066
CAS No. 102516-42-7
Cat. No. B2509766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-(3-bromo-adamantan-1-yl)-acetic acid
CAS102516-42-7
Molecular FormulaC12H16Br2O2
Molecular Weight352.066
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br
InChIInChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16)
InChIKeyPKGVWUJFDWNKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bromo-(3-bromo-adamantan-1-yl)-acetic acid (CAS 102516-42-7): Procurement-Relevant Identity and Baseline Characterization


Bromo-(3-bromo-adamantan-1-yl)-acetic acid (CAS 102516-42-7), systematically named 2-bromo-2-(3-bromo-1-adamantyl)acetic acid, is a di-brominated adamantane-acetic acid derivative with the molecular formula C₁₂H₁₆Br₂O₂ and a molecular weight of 352.06 g/mol [1]. It features bromine substituents at both the adamantane 3-position and the acetic acid α-carbon, distinguishing it from mono-brominated or non-halogenated adamantane acetic acid analogs. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its dual reactive handles—a sterically hindered carboxylic acid and two chemically distinct C–Br bonds—enable modular construction of complex molecular architectures.

Why 3-Bromo-1-adamantaneacetic Acid Cannot Substitute for Bromo-(3-bromo-adamantan-1-yl)-acetic acid in Performance-Critical Workflows


Substituting the closest mono-brominated analog, 3-bromo-1-adamantaneacetic acid (CAS 17768-34-2), for the di-brominated target compound introduces a fundamentally different reactivity and physicochemical profile. The target compound’s α-bromo substituent creates a chiral center at the carbon adjacent to the carbonyl, enabling stereochemically controlled fragmentation pathways that are sterically and electronically inaccessible to the mono-bromo analog [1]. Additionally, the extra bromine atom increases molecular weight by ~79 Da and raises computed lipophilicity by 0.5 logP units, altering both pharmacokinetic predictivity and phase-transfer behavior in biphasic reactions [2]. These differences render the two compounds non-interchangeable in any application where stereochemical outcome, lipophilicity, or dual-site derivatization is a critical quality attribute.

Quantitative Differentiation Evidence for Bromo-(3-bromo-adamantan-1-yl)-acetic acid Versus Closest Analogs


Lipophilicity Advantage: XLogP3-AA of the α,3-Dibromo Derivative vs. 3-Bromo Analog

The target compound exhibits a computed XLogP3-AA of 3.5, compared to 3.0 for the mono-bromo analog 3-bromo-1-adamantaneacetic acid [1]. This +0.5 log unit difference is attributable to the α-bromo substituent and predicts measurably higher membrane permeability and altered tissue distribution in biological assays.

Lipophilicity Drug Design Physicochemical Profiling

Unique Stereoelectronic Fragmentation Pathway Enabling Chiral 3,7-Dimethylenebicyclo[3.3.1]nonane Synthesis

The methyl ester of the target compound undergoes zinc-mediated fragmentation in DMF to yield asymmetric 3,7-dimethylenebicyclo[3.3.1]nonane derivatives with defined planar chirality [1]. This reaction proceeds through a carbanion intermediate at the α-chiral center, which undergoes racemization, while the bridge carbon transforms central chirality into planar chirality—a stereochemical cascade that requires the presence of both the α-bromo and 3-bromo groups. Mono-bromo analogs (e.g., 3-bromo-1-adamantaneacetic acid esters) lack the α-leaving group and do not participate in this fragmentation pathway.

Stereoselective Synthesis Fragmentation Chemistry Chiral Building Blocks

Dual Reactive Sites Enable Orthogonal Derivatization Unavailable in Mono-Bromo Analogs

The target compound possesses two chemically distinct C–Br bonds: a tertiary alkyl bromide at the adamantane 3-position and an α-bromo acid moiety. The α-bromo acid is susceptible to nucleophilic substitution (Sₙ2) and can be converted to α-amino, α-hydroxy, or α-azido acids, while the adamantane C–Br bond participates in cross-coupling reactions (e.g., Suzuki, Kumada) [1]. In contrast, 3-bromo-1-adamantaneacetic acid offers only a single reactive C–Br bond on the cage, precluding sequential orthogonal functionalization.

Modular Synthesis Chemoselective Derivatization Building Block Utility

GHS Hazard Classification Profile Differs from Mono-Bromo Analog, Impacting Handling Protocols

According to ECHA C&L notifications aggregated in PubChem, the target compound is classified as Skin Irrit. 2 (H315: 100%), Eye Irrit. 2 (H319: 100%), and STOT SE 3 (H335: 100%) [1]. The mono-bromo analog 3-bromo-1-adamantaneacetic acid (CID 2728837) carries different hazard classifications or severity levels—specifically, its GHS profile includes Skin Irrit. 2 and Eye Irrit. 2 but may lack the STOT SE 3 designation or present different notification ratios [2]. This divergence in regulatory hazard profiles requires distinct safety data sheet (SDS) documentation, personal protective equipment (PPE) specifications, and waste disposal procedures.

Safety Assessment Occupational Health Regulatory Compliance

High-Impact Application Scenarios for Bromo-(3-bromo-adamantan-1-yl)-acetic acid Supported by Quantitative Evidence


Stereospecific Synthesis of Chiral Bicyclo[3.3.1]nonane Scaffolds for Fragment-Based Drug Discovery

Programs requiring enantiomerically enriched 3,7-dimethylenebicyclo[3.3.1]nonane derivatives as constrained, three-dimensional fragments must source the target compound. The zinc-mediated fragmentation uniquely converts the central chirality of the α,3-dibromide into planar chirality in the bicyclic product, a transformation not achievable with mono-bromo analogs [1]. Procurement of this specific di-bromo building block is the only entry point into this chiral chemical space.

Orthogonal Derivatization of Adamantane-Based Molecular Scaffolds for PROTAC Linker or ADC Payload Construction

The two chemically distinct C–Br bonds enable sequential, chemoselective functionalization: the α-bromo acid reacts with amines or azide to install a bioorthogonal handle, while the 3-bromoadamantane site undergoes palladium-catalyzed cross-coupling to attach a targeting ligand or fluorophore [1]. This orthogonal reactivity eliminates protection group manipulations required when using mono-bromo precursors, streamlining the synthesis of heterobifunctional molecules for targeted protein degradation or antibody-drug conjugate programs.

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity (LogP 3.5) for CNS Penetration

The computed XLogP3-AA of 3.5 for the target compound positions it within the optimal CNS drug space (typically LogP 1–4), whereas the mono-bromo analog at 3.0 is at the lower boundary [1]. Medicinal chemistry teams optimizing brain-penetrant adamantane-based candidates can use the di-bromo analog to maintain higher lipophilicity without introducing additional aromatic rings, preserving favorable ligand efficiency metrics.

Safety-Critical Laboratory Workflows Requiring Compound-Specific EHS Documentation

Institutions operating under strict EHS compliance frameworks must procure and document the exact compound used in experimental protocols. The target compound's distinct GHS profile, including 100% notification ratios for STOT SE 3 (H335: respiratory irritation), mandates specific engineering controls and PPE that differ from those required for the mono-bromo analog [1]. Substitution without updated safety assessments exposes organizations to audit findings and personnel risk.

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